molecular formula C10H5F5O B6351654 [(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene;  97% CAS No. 565-28-6

[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%

Cat. No. B6351654
CAS RN: 565-28-6
M. Wt: 236.14 g/mol
InChI Key: YTZLXVUUOWYDHY-UHFFFAOYSA-N
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Description

[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene, also known as PFBCB, is a synthetic compound that has been used in scientific research for a variety of applications. PFBCB is a colorless solid that is soluble in organic solvents and has been used in a variety of scientific research applications. It is a fluorinated cyclobutene derivative and has a melting point of around 50-60 degrees Celsius.

Scientific Research Applications

[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% has been used for a variety of scientific research applications, including as a catalyst for organic reactions and as a building block for the synthesis of novel compounds. It has also been used in the synthesis of a variety of fluorinated compounds, including fluorinated polymers, and has been used as a reagent for the synthesis of fluorinated amino acids. It has also been used in the synthesis of a variety of fluorinated heterocycles, such as fluorinated pyridines and fluorinated quinolines.

Mechanism of Action

[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% acts as a catalyst for organic reactions and is used to facilitate the formation of a variety of organic products. It is believed to act by forming a catalytic cycle in which the [(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% molecule is activated by the reaction of the starting materials, which then allows the reaction to proceed.
Biochemical and Physiological Effects
[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% has not been studied for its biochemical and physiological effects in humans or animals. However, it has been shown to be non-toxic and non-mutagenic in vitro studies.

Advantages and Limitations for Lab Experiments

The main advantage of using [(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% in laboratory experiments is its high purity and availability. It is easy to obtain and can be used in a variety of reactions with a high yield. However, its use is limited by its relatively low reactivity, which can make it difficult to use in some reactions.

Future Directions

There are a number of potential future directions in which [(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% could be used. These include its use as a catalyst for the synthesis of novel compounds, its use in the synthesis of fluorinated polymers, and its use in the synthesis of fluorinated heterocycles. Additionally, further research could be done to explore its potential applications in biochemistry and physiology. Other potential areas of research include its use as a reagent for the synthesis of fluorinated amino acids and its use as a reagent for the synthesis of fluorinated heterocycles.

Synthesis Methods

[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% is synthesized through a series of steps starting with the reaction of 1-cyclobutene-1-yloxybenzene with 2,3,3,4,4-pentafluorobenzoyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields the desired product, [(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%, in a yield of around 97%.

properties

IUPAC Name

(2,3,3,4,4-pentafluorocyclobuten-1-yl)oxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5O/c11-7-8(10(14,15)9(7,12)13)16-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZLXVUUOWYDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(C2(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene

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